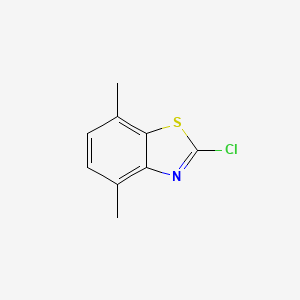

2-氯-4,7-二甲基-1,3-苯并噻唑

描述

2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.

科学研究应用

1. Therapeutic Importance of Synthetic Thiophene

- Application Summary: Thiophene and its substituted derivatives, which are structurally similar to 2-Chloro-4,7-dimethyl-1,3-benzothiazole, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes: Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain thiophene nucleus .

2. Microwave-assisted Synthesis of 2-anilinopyrimidines

- Application Summary: A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

- Methods of Application: The substituents had a significant impact on the course and efficiency of the reaction. The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

- Results or Outcomes: The 2-anilinopyrimidines described are of potential bioactivity .

3. Synthesis of Indole Derivatives

- Application Summary: Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

4. Reagent for Synthesis

- Application Summary: 2-Chloro-1,3-dimethylimidazolinium chloride, a compound similar to 2-Chloro-4,7-dimethyl-1,3-benzothiazole, is used as a reagent for synthesis .

- Methods of Application: This compound is used in the synthesis of tagged glucose as an intermediate in the synthesis of branched oligosaccharides, fluorescent chemosensors, 1,2-Diamines as inhibitors of co-activator associated arginine methyltransferase 1, and allosteric glucokinase activators .

- Results or Outcomes: The outcomes of these syntheses are not specified in the source .

5. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives, which are structurally similar to 2-Chloro-4,7-dimethyl-1,3-benzothiazole, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: The synthesis of various scaffolds of indole for screening different pharmacological activities is a topic of interest .

- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

6. Applications of 1H-Indole-3-Carbaldehyde

- Application Summary: 1H-Indole-3-carbaldehyde, a compound similar to 2-Chloro-4,7-dimethyl-1,3-benzothiazole, has been used in sustainable multicomponent reactions . This compound provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

- Methods of Application: The application of 1H-Indole-3-carbaldehyde in multicomponent reactions is a topic of interest .

- Results or Outcomes: The outcomes of these reactions are not specified in the source .

属性

IUPAC Name |

2-chloro-4,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHKAKLKUEUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365963 | |

| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,7-dimethyl-1,3-benzothiazole | |

CAS RN |

80945-84-2 | |

| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

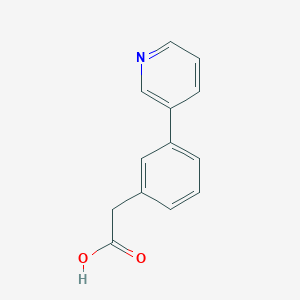

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)